molecular formula C13H25N B1423940 3-(2-Cyclohexylethyl)piperidine CAS No. 1220036-46-3

3-(2-Cyclohexylethyl)piperidine

Cat. No. B1423940
CAS RN: 1220036-46-3
M. Wt: 195.34 g/mol
InChI Key: VLMGCCBHYXOQCD-UHFFFAOYSA-N
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Description

“3-(2-Cyclohexylethyl)piperidine” is a compound with the CAS Number: 1220036-46-3 and a molecular weight of 195.35 . It has a linear formula of C13H25N .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The Inchi Code for “3-(2-Cyclohexylethyl)piperidine” is 1S/C13H25N/c1-2-5-12(6-3-1)8-9-13-7-4-10-14-11-13/h12-14H,1-11H2 . The average mass is 195.344 Da .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2-Cyclohexylethyl)piperidine” include a molecular weight of 195.35 and a linear formula of C13H25N .

Scientific Research Applications

Analytical Characterization in Biological Matrices

  • Study Focus: Analytical characterization of psychoactive arylcyclohexylamines, including compounds related to 3-(2-Cyclohexylethyl)piperidine.
  • Key Findings: Development and validation of analytical methods using liquid chromatography and mass spectrometry for the qualitative and quantitative analysis of these substances in biological fluids.
  • Implications: This research aids in understanding the behavior and detection of similar compounds in biological matrices.
  • Source: De Paoli, G., et al. (2013). Journal of analytical toxicology.

Applications in Pharmaceutical Synthesis

  • Study Focus: Synthesis and potential therapeutic applications of piperidine derivatives, including those structurally similar to 3-(2-Cyclohexylethyl)piperidine.
  • Key Findings: Development of new compounds with potential therapeutic applications, particularly as antitussives.
  • Implications: Advances the development of new drugs and therapeutic strategies.
  • Source: Haus, G. (1998). Computer.

Exploration in Opioid Antagonism

  • Study Focus: Investigation of N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, related to 3-(2-Cyclohexylethyl)piperidine, for opioid receptor antagonism.
  • Key Findings: Discovery of compounds with high affinity for opioid receptors, potential for treating gastrointestinal motility disorders.
  • Implications: Enhances understanding of opioid receptor involvement in gastrointestinal disorders.
  • Source: Zimmerman, D., et al. (1994). Journal of medicinal chemistry.

Radical Cyclization in Chemical Synthesis

  • Study Focus: Chemical synthesis involving compounds structurally related to 3-(2-Cyclohexylethyl)piperidine through radical cyclization.
  • Key Findings: Development of new methods for synthesizing spiro compounds using radical cyclization techniques.
  • Implications: Opens avenues for synthesizing novel chemical compounds with potential applications in medicinal chemistry.
  • Source: Sulsky, R., et al. (1999). The Journal of organic chemistry.

Piperidine in Brain Function and Behavior

  • Study Focus: Role of piperidine in brain function and potential impact on behavior.
  • Key Findings: Investigated the antagonizing effects of piperidine on central actions of certain psychoactive compounds.
  • Implications: Provides insights into the endogenous role of piperidine-like compounds in regulating behavior.
  • Source: Abood, L., et al. (1961). Nature.

Catalytic Applications in Chemical Synthesis

  • Study Focus: Use of piperidine as a catalyst in the synthesis of pyrrol-2-one derivatives, relevant to the chemistry of 3-(2-Cyclohexylethyl)piperidine.
  • Key Findings: Developed a facile and efficient protocol for synthesizing derivatives using readily available materials.
  • Implications: Enhances the efficiency and applicability of synthetic processes in medicinal chemistry.
  • Source: Fan, M., et al. (2007). Tetrahedron.

Mechanism of Action

While specific information on the mechanism of action of “3-(2-Cyclohexylethyl)piperidine” is not available, piperidine compounds have been found to have therapeutic potential against various types of cancers such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “3-(2-Cyclohexylethyl)piperidine”, is an important task of modern organic chemistry .

properties

IUPAC Name

3-(2-cyclohexylethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N/c1-2-5-12(6-3-1)8-9-13-7-4-10-14-11-13/h12-14H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMGCCBHYXOQCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Cyclohexylethyl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Cyclohexylethyl)piperidine
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Reactant of Route 6
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